2-Amino-5-iodobenzoic acid (CAS: 5326-47-6), also known as 5-iodoanthranilic acid, is a specialized bifunctional building block utilized in the synthesis of pharmaceuticals, agrochemicals, and functional heterocycles. Structurally, it features an ortho-amino carboxylic acid motif essential for cyclization into quinazolinones and benzoxazines, coupled with a highly reactive iodine atom at the 5-position. In procurement contexts, this compound is specifically prioritized over its more common bromo- or chloro-analogs when the synthetic route demands mild, late-stage palladium-catalyzed cross-coupling (such as Suzuki, Heck, or Sonogashira reactions) at the aryl halide position [1]. While it commands a higher price point than lighter halogens, its distinct reactivity profile makes it an indispensable precursor for complex bioconjugation and the generation of highly functionalized combinatorial libraries where core degradation must be avoided.
Substituting 2-amino-5-iodobenzoic acid with generic in-class alternatives like 2-amino-5-bromobenzoic acid or 5-chloroanthranilic acid is a frequent source of process failure in specialized workflows. While lighter halogens are cheaper and often provide higher yields in the initial cyclization of unfunctionalized heterocyclic cores [1], they lack the requisite carbon-halogen bond lability for mild, room-temperature cross-coupling. Attempting to force palladium-catalyzed couplings on bromo- or chloro-quinazolinones often requires elevated temperatures and harsh basic conditions that degrade fragile intermediates or lead to competing nucleophilic aromatic substitution (ArSN2) side reactions[2]. Furthermore, the iodine substituent subtly alters the nucleophilicity of the unprotected aniline, meaning that solid-phase synthesis protocols optimized for bromo-analogs will yield significant oligomeric impurities if directly applied to the iodo-derivative without adjusting the protection strategy [3].
In the synthesis of 3,1-benzoxazin-4-ones via gold-catalyzed heteroannulation with alkynes, the choice of halogen substituent significantly impacts process efficiency. 2-Amino-5-iodobenzoic acid provides a lower yield compared to its chloro and bromo analogs under identical conditions, likely due to catalyst interaction with the iodine atom [1].
| Evidence Dimension | Isolated yield of 6-halo-3,1-benzoxazin-4-one intermediate |
| Target Compound Data | 65% yield (61.0 mg from 0.20 mmol scale) |
| Comparator Or Baseline | 87% yield (5-chloro analog) and 75% yield (5-bromo analog) |
| Quantified Difference | 22% absolute lower yield compared to the chloro-precursor |
| Conditions | Gold-catalyzed reaction with ethynylbenzene (4 equiv), hexane/acetone eluent with 0.5% NEt3 |
Buyers utilizing non-palladium (e.g., gold-catalyzed) cyclizations should procure the cheaper chloro or bromo analogs to maximize yield, reserving the premium iodo compound strictly for pathways requiring subsequent Pd-catalyzed coupling.
During the construction of 3-aminoquinazolinone cores via reaction with benzoic acid derivatives and hydrazine hydrate, the halogen at the 5-position strongly influences the cyclization efficiency. The use of 2-amino-5-iodobenzoic acid results in a significantly lower yield compared to its brominated counterpart [1].
| Evidence Dimension | Isolated yield of 3-amino-6-haloquinazolin-4(3H)-one |
| Target Compound Data | 25% yield (100.0 mg from 0.95 mmol scale) |
| Comparator Or Baseline | 58% yield (300.0 mg from 1.38 mmol scale) using 2-amino-5-bromobenzoic acid |
| Quantified Difference | 33% absolute reduction in cyclization yield for the iodo derivative |
| Conditions | Reaction with 4-alkyl benzoic acid and N2H4·H2O, purified by automated flash column chromatography |
If the synthetic route terminates at the halogenated core without requiring late-stage C-C bond formation, procurement should select the bromo-precursor to more than double the core formation yield.
In the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones, anthranilic acids are frequently employed without aniline protection. However, the presence of the 5-iodo group alters the reactivity of the unprotected aniline, leading to significant unwanted acylation compared to other halogens [1].
| Evidence Dimension | Product purity and oligomer formation rate |
| Target Compound Data | Desired product contaminated with 15-20% higher-order oligomers |
| Comparator Or Baseline | No aniline acylation observed for 4-bromo or 5-bromoanthranilic acids |
| Quantified Difference | 15-20% increase in oligomeric impurities requiring remediation |
| Conditions | Solid-phase acylation using carbodiimides without aniline protection |
Process chemists must implement additional aniline protection steps when using the iodo-derivative in solid-phase synthesis to prevent a 15-20% loss to oligomers, a step not required for the bromo analog.
For the synthesis of functionalized haptens, the incorporation of an aliphatic spacer arm is achieved via Sonogashira cross-coupling. The quinazolinone derived from 2-amino-5-iodobenzoic acid successfully undergoes this coupling at room temperature, whereas attempts to perform similar substitutions on other halogens often require harsh conditions that degrade the core [1].
| Evidence Dimension | Viability of late-stage alkyne cross-coupling |
| Target Compound Data | Successful room-temperature Sonogashira coupling (89% yield for subsequent deprotection) |
| Comparator Or Baseline | Bromo/fluoro analogs (require elevated temperatures, risking nucleophilic displacement of the halogen by hydrazine) |
| Quantified Difference | Enables room-temperature coupling pathways that are otherwise blocked by thermal degradation or side reactions |
| Conditions | Pd(PPh3)2Cl2, CuI, Et3N, DMF at room temperature for 6 hours |
Buyers synthesizing complex bioconjugates must procure the iodo-derivative to ensure the aryl halide remains sufficiently reactive for mild, room-temperature palladium coupling without destroying the heterocycle.
2-Amino-5-iodobenzoic acid is the required precursor when synthesizing targeted therapeutics or proquinazid haptens where the 6-position of the resulting quinazolinone must undergo mild Pd-catalyzed cross-coupling (Suzuki/Sonogashira). Its superior C-I bond lability allows these reactions to proceed at room temperature, preserving fragile functional groups that would degrade under the harsh conditions required for bromo-analogs [1].
When generating 1,4-benzodiazepine-2,5-dione combinatorial libraries on solid support, this compound provides a highly reactive handle for subsequent on-resin Suzuki couplings. However, it is only the correct choice if the workflow incorporates specific aniline protection steps to mitigate the 15-20% oligomerization risk unique to the iodo-substituted aniline [2].
In industrial workflows focused solely on generating unfunctionalized 3-aminoquinazolinone or benzoxazinone cores, 2-amino-5-iodobenzoic acid should be strategically avoided. Procurement should instead substitute with 5-chloro or 5-bromoanthranilic acid, which demonstrate up to 33% higher yields in hydrazine-mediated cyclizations and 22% higher yields in gold-catalyzed heteroannulations, avoiding unnecessary catalyst poisoning and material costs [3].
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